2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide
Description
The compound 2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide (CAS: 501107-83-1) is a thiazolidinone derivative with a molecular formula of C₁₇H₁₅N₃O₃S and a molecular weight of 341.4 g/mol . Its structure features:
- A thiazolidin-4-one core.
- A (2E)-4-hydroxyphenylimino substituent at position 2, enabling hydrogen bonding due to the hydroxyl group.
- An N-phenylacetamide side chain at position 5.
Properties
CAS No. |
501107-83-1 |
|---|---|
Molecular Formula |
C17H15N3O3S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C17H15N3O3S/c21-13-8-6-12(7-9-13)19-17-20-16(23)14(24-17)10-15(22)18-11-4-2-1-3-5-11/h1-9,14,21H,10H2,(H,18,22)(H,19,20,23) |
InChI Key |
ZWZBVWDETODANW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide, commonly referred to by its chemical structure, is a thiazolidinone derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by various studies and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 355.41 g/mol |
| CAS Number | 501107-83-1 |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazolidinone compounds, it was found that derivatives similar to this compound displayed potent antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, the compound's structural analogs showed inhibition rates exceeding 90% against these bacteria .
Case Study:
A series of thiazolidinone derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with similar structural features to this compound had minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against various bacterial strains .
Anticancer Activity
The anticancer potential of thiazolidinones has been extensively studied. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation.
Research Findings:
In vitro studies demonstrated that certain thiazolidinone derivatives could induce apoptosis in various cancer cell lines. The mechanism is believed to involve the inhibition of specific signaling pathways critical for cancer cell survival . For example, compounds similar to this thiazolidinone were tested against lung cancer cells and exhibited significant cytotoxicity, with IC50 values indicating effective growth inhibition .
Antioxidant Activity
The antioxidant properties of thiazolidinones are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.
Experimental Data:
In vitro assays measuring the ability of thiazolidinone derivatives to inhibit lipid peroxidation demonstrated that compounds like this compound possess significant antioxidant activity. This was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, showing a dose-dependent response .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism: The compound may disrupt bacterial cell wall synthesis or inhibit key enzymes involved in metabolic pathways.
- Anticancer Mechanism: It likely interferes with cell cycle regulation and induces apoptosis through mitochondrial pathways.
- Antioxidant Mechanism: The presence of hydroxyl groups enables the compound to donate electrons and neutralize free radicals effectively.
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of this compound is its potential as an antimycobacterial agent . Recent studies have highlighted its effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Case Study: Antimycobacterial Screening
A study published in Organic Communications evaluated a series of derivatives including 2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide for their inhibitory activity against M. tuberculosis strain H37Rv. The results indicated that certain derivatives exhibited significant inhibition rates, with one compound achieving up to 98% inhibition at a concentration of 6.25 μg/mL. Molecular docking studies suggested that the mechanism of action may involve inhibition of the enzyme MtInhA, which is crucial for mycobacterial fatty acid synthesis .
| Compound | Inhibition Rate (%) | Concentration (μg/mL) |
|---|---|---|
| Compound 7 | 98 | 6.25 |
| Other derivatives | Varying rates | 6.25 |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory properties of this compound. Research indicates that thiazolidinone derivatives often exhibit anti-inflammatory effects, making them suitable candidates for further development in treating inflammatory diseases.
Synthesis of Bioactive Compounds
The compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.
Synthetic Pathways
Research has demonstrated methods for synthesizing thiazolidinone derivatives from this compound, which can then be screened for various pharmacological activities. The cyclocondensation reactions involving hydrazides and mercapto acids are particularly noteworthy for generating a range of thiazolidinone-based compounds .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural differences between the target compound and its analogs:
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to analogs with chloro or methoxy substituents . Halogenated derivatives (e.g., ) exhibit higher logP values, favoring membrane permeability but limiting solubility.
- Hydrogen Bonding: The 4-hydroxyphenyl group in the target compound enables hydrogen bonding with biological targets, a feature absent in analogs with non-polar substituents (e.g., ).
- Stereochemistry: The E-configuration in the target compound vs.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide, and how can reaction yields be optimized?
Methodology :
- The compound is synthesized via cyclocondensation of substituted thioureas with maleimides in glacial acetic acid under reflux (2–5 h), monitored by TLC .
- Substituent-dependent regioselectivity is observed; electron-withdrawing groups (e.g., nitro) on the aryl maleimide favor tautomer stabilization .
- Yield optimization: Recrystallization from ethanol/water mixtures improves purity (>95%), while stoichiometric excess (1.2:1 molar ratio of thiourea to maleimide) enhances reaction efficiency .
Advanced Structural Characterization
Q. Q2. How do tautomeric equilibria and substituent effects influence the structural characterization of this compound?
Methodology :
- 1H NMR analysis reveals tautomeric mixtures (e.g., imino vs. amino forms) in solution. For example, 4-methoxyphenyl derivatives exhibit a 1:1 ratio of tautomers, while nitro-substituted analogs show a 1.8:1 ratio at 23°C .
- X-ray crystallography (using SHELXL) resolves solid-state configurations. Crystallize the compound in polar aprotic solvents (DMF/EtOH) to stabilize dominant tautomers .
Biological Activity Profiling
Q. Q3. What in vitro assays are recommended for evaluating the antimicrobial or anticancer potential of this thiazolidinone derivative?
Methodology :
- Antimicrobial : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), referencing thiazole derivatives' known activity .
- Anticancer : Perform MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Pre-screen for cytotoxicity using non-cancerous cell lines (e.g., HEK293) .
Computational Modeling for Reaction Design
Q. Q4. How can computational tools predict regioselectivity and tautomer stability in derivatives of this compound?
Methodology :
- Employ density functional theory (DFT) to calculate relative energies of tautomers. Use software like Gaussian or ORCA to model substituent effects (e.g., electron-donating vs. withdrawing groups) on tautomer ratios .
- Reaction path search algorithms (e.g., GRRM) identify transition states and intermediates, guiding experimental optimization of maleimide-thiourea cyclization .
Analytical Method Validation
Q. Q5. How can researchers validate the purity and stability of this compound under storage conditions?
Methodology :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase, UV detection at 254 nm. Purity >98% is acceptable for biological assays .
- Stability studies : Store at –20°C under argon. Monitor degradation via TLC (hexane:ethyl acetate, 7:3) and FTIR for carbonyl (1645–1699 cm⁻¹) and thiazolidinone (1315 cm⁻¹) stability .
Mechanistic Studies of Reactivity
Q. Q6. What experimental strategies elucidate the reaction mechanism of thiazolidinone ring formation?
Methodology :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated thioureas to identify rate-determining steps .
- Trapping intermediates : Add radical scavengers (e.g., TEMPO) or electrophilic traps (e.g., acrylonitrile) to isolate reactive intermediates .
Crystallographic Challenges
Q. Q7. How can researchers address crystallographic disorder or twinning in this compound?
Methodology :
- Use SHELXD for structure solution and SHELXL for refinement. For twinned crystals, apply HKLF5 format in SHELXTL to deconvolute overlapping reflections .
- Optimize crystal growth via slow evaporation in DMF/EtOH (1:2 ratio) to reduce disorder .
Scale-Up and Process Chemistry
Q. Q8. What are critical factors for scaling up synthesis from milligram to gram quantities?
Methodology :
- Solubility : Switch from glacial acetic acid to DMF for larger volumes to prevent premature precipitation .
- Safety : Implement quenching protocols (e.g., ice-water bath) to neutralize excess reagents and avoid exothermic side reactions .
Comparative Structure-Activity Relationships (SAR)
Q. Q9. How do structural modifications (e.g., nitro vs. methoxy substituents) impact biological activity?
Methodology :
- Synthesize analogs via parallel synthesis (e.g., 4-nitrophenyl, 4-ethoxyphenyl derivatives) .
- Correlate substituent Hammett constants (σ) with IC50 values in bioassays to quantify electronic effects .
Advanced Spectroscopic Techniques
Q. Q10. What advanced NMR techniques resolve overlapping signals in tautomeric mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
